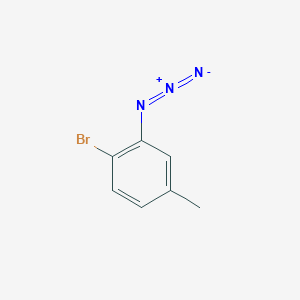

2-Azido-1-bromo-4-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrN3 |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

2-azido-1-bromo-4-methylbenzene |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |

InChI Key |

LHCWWKMQFLOTNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 1 Bromo 4 Methylbenzene and Its Precursors

Regioselective Bromination Strategies for Toluene (B28343) Derivatives Leading to Key Halogenated Intermediates

The initial and critical step in the synthesis is the regioselective bromination of a toluene derivative to furnish a key halogenated intermediate. The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution. pearson.com Therefore, direct bromination of toluene would lead to a mixture of ortho- and para-bromotoluene, which would necessitate a separation step.

A more direct route involves the bromination of p-toluidine (B81030) (4-methylaniline). The amino group is a strong activating group and also directs ortho and para. In this case, the para position is blocked by the methyl group, leading to bromination at the ortho position relative to the amine. This provides 2-bromo-5-methylaniline, a direct precursor for the subsequent azidation step. ontosight.aisigmaaldrich.comscbt.commoldb.com

Alternative bromination methods for toluene derivatives include:

Electrochemical Bromination: Two-phase electrolysis of toluene and its derivatives can yield ortho-brominated products with high regioselectivity (>95%) and yields (60–95%). cecri.res.incsircentral.net This method utilizes a platinum electrode in a chloroform/aqueous sodium bromide system. cecri.res.in

Bromide/Bromate (B103136) Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO3) in an aqueous acidic medium provides a safer and more environmentally friendly alternative to liquid bromine for the regioselective bromination of toluene derivatives. rsc.orgrsc.org

These methods offer various advantages in terms of safety, selectivity, and environmental impact, providing versatile tools for obtaining the necessary halogenated intermediates.

Azide (B81097) Introduction via Diazotization-Azidation Protocols

With the key intermediate, 2-bromo-5-methylaniline, in hand, the next step is the introduction of the azide group. A common and effective method is the diazotization of the primary aromatic amine followed by treatment with an azide source. byjus.com

Optimization of Reaction Conditions for High Yield and Selectivity in Azide Formation

The diazotization-azidation process is sensitive to several reaction parameters that must be carefully controlled to maximize yield and selectivity. Key factors include:

Acid: The choice and amount of acid are crucial. Strong acids like hydrochloric acid or sulfuric acid are typically used to generate nitrous acid in situ from sodium nitrite (B80452). organic-chemistry.org The acidity of the medium affects the stability of the diazonium salt. researchgate.net

Temperature: Diazotization reactions are typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive at higher temperatures.

Nitrosating Agent: Sodium nitrite is the most common nitrosating agent, which reacts with the acid to form the active electrophile, the nitrosonium ion (NO+). masterorganicchemistry.com

Azide Source: Sodium azide (NaN3) is a common and cost-effective source of the azide nucleophile. nih.gov

Continuous flow reactors are increasingly being used for diazotization-azidation sequences as they offer enhanced safety by minimizing the accumulation of hazardous diazonium and azide intermediates. acs.org

Table 1: Optimization of Diazotization-Azidation of Aniline (B41778) (Model Substrate)

| Entry | Reagent | Equivalents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Tributylstannyl azide | 1.2 | Dichloromethane | 0 to rt | 75 |

| 2 | Tributylstannyl azide | 1.8 | Dichloromethane | 0 to rt | 90 |

| 3 | Tributylstannyl azide | 1.8 | Tetrahydrofuran | 0 to rt | 85 |

| 4 | Tributylstannyl azide | 1.8 | Acetonitrile | 0 to rt | 88 |

Data adapted from a study on the optimization of aniline diazotization-azidation. researchgate.net

Mechanistic Considerations of Diazotization and Subsequent Azide Displacement

The mechanism of diazotization involves several key steps: byjus.com

Formation of the Nitrosonium Ion: In the presence of a strong acid, nitrous acid (formed from sodium nitrite) is protonated and loses water to form the highly electrophilic nitrosonium ion (NO+). masterorganicchemistry.com

N-Nitrosation: The primary amine attacks the nitrosonium ion to form an N-nitrosoamine. byjus.com

Tautomerization and Dehydration: The N-nitrosoamine undergoes tautomerization to a diazohydroxide, which is then protonated. The subsequent loss of a water molecule generates the aryl diazonium ion. byjus.com

Once the diazonium salt is formed, it can react with the azide ion (N3-). This is not typically an SNAr reaction. imperial.ac.uk Instead, the highly reactive diazonium ion acts as an electrophile, and the azide ion acts as a nucleophile, leading to the displacement of the dinitrogen molecule (N2), which is an excellent leaving group. masterorganicchemistry.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes for Azide Incorporation

While diazotization is a primary route, Nucleophilic Aromatic Substitution (SNAr) presents an alternative pathway for introducing an azide group onto an aromatic ring. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. libretexts.orgpressbooks.pub

Substrate Scope and Limitations of SNAr Reactions on Substituted Benzene (B151609) Systems

The success of an SNAr reaction is highly dependent on the substitution pattern of the benzene ring. d-nb.inforesearchgate.net For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgpressbooks.pub Common activating groups include nitro (NO2), cyano (CN), and acyl groups. wikipedia.org

In the context of synthesizing 2-azido-1-bromo-4-methylbenzene (B6189219) via SNAr, a suitable precursor would need an electron-withdrawing group at a position that activates the carbon bearing the leaving group. For instance, a precursor like 1-bromo-2-fluoro-4-methyl-5-nitrobenzene could potentially undergo SNAr with sodium azide, where the nitro group activates the ring for the displacement of the fluoride (B91410) by the azide nucleophile. The presence of multiple functional groups on a substrate can allow for various reactions, including cross-coupling and nucleophilic substitution. ossila.com

However, SNAr reactions have limitations. If the electron-withdrawing group is in the meta position relative to the leaving group, the reaction is significantly slower or may not occur at all. libretexts.org Also, the nature of the nucleophile is important; highly reactive nucleophiles are generally required. d-nb.info

Influence of Leaving Group and Activating Groups on SNAr Efficiency

The efficiency of an SNAr reaction is significantly influenced by both the leaving group and the activating groups present on the aromatic ring.

Leaving Group: In contrast to SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I. wikipedia.orglibretexts.orgnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.comresearchgate.net The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgnih.gov

Activating Groups: The presence of strong electron-withdrawing groups is essential for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgpressbooks.pub The more electron-withdrawing groups present, the faster the reaction. libretexts.org Nitro groups are particularly effective activators. wikipedia.org

Table 2: Relative Rates of SNAr Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine

| Leaving Group | Relative Rate |

| F | 3300 |

| Cl | 4.5 |

| Br | 2.4 |

| I | 1.0 |

This table illustrates the "element effect" where fluoride is the best leaving group in this SNAr reaction. Data is for illustrative purposes. nih.gov

Development of Sustainable and Green Chemistry Approaches for the Synthesis of 2-Azido-1-bromo-4-methylbenzene

The synthesis of halogenated and azido-functionalized aromatic compounds has traditionally relied on methods that involve hazardous reagents, harsh conditions, and significant solvent waste. Modern synthetic chemistry seeks to address these issues through the principles of green and sustainable chemistry. mdpi.com

The Sandmeyer reaction, a common pathway to introduce bromo and azido (B1232118) groups onto an aromatic ring from a primary amine via a diazonium salt intermediate, has been a focus for sustainable innovation. Traditional Sandmeyer reactions often require stoichiometric amounts of copper(I) salts, leading to metallic waste. acs.org Recent advancements offer greener alternatives. One transformative approach is the use of a mechanoredox system employing ball milling. acs.org This method can activate piezoelectric materials like BaTiO₃ to enable the solvent-minimized, metal-catalyst-free halogenation of aryl diazonium salts. acs.org This technique is scalable, uses recyclable piezoelectric materials, and can be conducted in the air, representing a significant improvement in sustainability for the bromination step. acs.org

Comparison of Synthetic Approaches:

| Approach | Reagents/Conditions | Sustainability Advantages | Reference |

| Traditional Sandmeyer | Aryl Diazonium Salt, CuBr/CuN₃, strong acid | Established and versatile. | acs.org |

| Mechanochemical Halogenation | Aryl Diazonium Salt, BaTiO₃, CBrCl₃, Ball Milling | Solvent-minimized, metal-catalyst-free, recyclable catalyst, air-tolerant. | acs.org |

| Photocatalysis | Indole-derived bromides, alkenes, visible light | Uses mild conditions and visible light as a renewable energy source. | rsc.org |

| Green Solvents | H₂O₂, Ethanol | Use of non-toxic, renewable solvents and generation of clean byproducts (e.g., water). | mdpi.com |

By integrating these approaches—such as mechanochemistry for the bromination step and potentially flow-based diazotization/azidation using greener solvents—the synthesis of 2-Azido-1-bromo-4-methylbenzene can be redesigned to significantly reduce its environmental impact, aligning with modern standards of sustainable chemical manufacturing.

Continuous Flow Chemistry and Microreactor Technologies for Scalable Production

The synthesis of aryl azides, including 2-Azido-1-bromo-4-methylbenzene, presents inherent safety challenges, particularly on a large scale, due to the potential thermal instability of azide compounds and diazonium salt intermediates. Continuous flow chemistry and microreactor technologies offer a powerful solution to mitigate these risks while enhancing production efficiency and control. beilstein-journals.orgyoutube.com

Microreactors are miniaturized reaction systems with channels typically in the sub-millimeter range. nih.gov This small scale provides a very high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. mdpi.comcapes.gov.br For potentially exothermic or hazardous reactions, such as diazotization or the subsequent reaction to form the azide, this rapid heat dissipation prevents the formation of hot spots and reduces the risk of thermal runaway. youtube.com

Advantages of Flow Chemistry for Aryl Azide Synthesis:

| Feature | Benefit in Flow/Microreactor System | Reference |

| Enhanced Heat Transfer | Prevents thermal runaway and side reactions, improving safety and product selectivity. | youtube.comcapes.gov.br |

| Precise Control | Accurate control over residence time, temperature, and stoichiometry leads to higher yields and purity. | beilstein-journals.orgmdpi.com |

| Safety | Small reactor volumes and in-situ generation of hazardous intermediates minimize explosion risks. | youtube.comnih.gov |

| Scalability | Production is scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. | youtube.com |

| Process Integration | Multiple reaction steps (e.g., diazotization, azidation, workup) can be "telescoped" into a single continuous process, reducing manual handling and plant footprint. | nih.govacs.org |

Furthermore, continuous flow systems allow for the precise control of reaction parameters such as residence time, temperature, and stoichiometry, which can be fine-tuned to optimize yields and minimize the formation of impurities. beilstein-journals.orgvapourtec.com Photochemical reactions, which can be difficult to scale in batch due to light penetration issues (Beer-Lambert law), are well-suited to flow reactors, where the narrow channels ensure uniform irradiation of the reaction mixture. beilstein-journals.orgtib.eu This could be relevant for alternative synthetic routes involving photochemistry.

The application of continuous flow and microreactor technology to the synthesis of 2-Azido-1-bromo-4-methylbenzene would involve designing a multi-step sequence where the precursor aniline is first diazotized in one module, followed immediately by reaction with an azide source in a second module, all within a closed and automated system. This approach not only makes the process safer and more efficient but also more reproducible and amenable to industrial-scale production.

Reactivity and Mechanistic Investigations of 2 Azido 1 Bromo 4 Methylbenzene

Azide (B81097) Group Reactivity: Cycloaddition Chemistry and Nitrene Generation

The azide moiety (-N₃) of 2-Azido-1-bromo-4-methylbenzene (B6189219) is a high-energy functional group that serves as a 1,3-dipole in cycloaddition reactions and as a precursor to the corresponding aryl nitrene. Upon heating or irradiation, aryl azides can undergo decomposition to release molecular nitrogen (N₂), a thermodynamically favorable process, generating a transient and highly reactive nitrene species (1-bromo-4-methyl-2-nitrenobenzene). researchgate.net These nitrenes are electron-deficient and can undergo various subsequent reactions, such as C-H insertion or cyclization. researchgate.netnih.gov

However, the most prominent and widely utilized reactivity of aryl azides is their participation in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. wikipedia.org While the thermal Huisgen cycloaddition requires high temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted variants has revolutionized this field. wikipedia.orgorganic-chemistry.org

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgrsc.org This reaction facilitates the specific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides, such as 2-Azido-1-bromo-4-methylbenzene. organic-chemistry.orgnih.gov The reaction exhibits a remarkable rate acceleration, up to 10⁸-fold compared to the uncatalyzed thermal process, and is compatible with a wide array of functional groups and aqueous conditions. organic-chemistry.org

The currently accepted mechanism for the CuAAC reaction is more complex than a simple concerted cycloaddition and is understood to involve copper acetylide intermediates. researchgate.netnih.gov Kinetic and computational studies suggest a dinuclear or polynuclear copper mechanism is often operative, particularly in the absence of strong coordinating ligands. researchgate.netnih.gov The catalytic cycle is generally proposed to initiate with the formation of a copper(I) acetylide from the terminal alkyne. This copper acetylide then coordinates with the azide, bringing the two reactants into proximity and activating them for the subsequent cyclization steps. wikipedia.orgnih.gov

Ligands play a crucial role in the CuAAC reaction by stabilizing the catalytically active Cu(I) oxidation state, preventing disproportionation to Cu(0) and Cu(II), and increasing the catalyst's solubility and efficacy. wikipedia.orgnih.gov N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands, such as tris(triazolylmethyl)amine (TBTA) derivatives, have been shown to significantly accelerate the reaction and improve catalyst turnover. nih.govnih.gov For example, NHC-copper complexes can offer high stability and catalytic activity, allowing for very low catalyst loadings (down to parts-per-million levels) while maintaining high yields and short reaction times. nih.gov The choice of ligand can influence the reaction kinetics and the robustness of the catalytic system. researchgate.net

Catalyst turnover, a measure of the efficiency of a catalyst, is highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. Well-defined catalyst systems, particularly those employing stabilizing ligands like functionalized NHCs, can achieve very high turnover numbers, quantitatively affording the triazole product in minutes with catalyst loadings as low as 0.5 mol %. nih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide, including aryl azides like 2-Azido-1-bromo-4-methylbenzene, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgnih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org

The high regioselectivity of CuAAC is a direct consequence of its stepwise, copper-mediated mechanism. nih.gov Computational studies indicate that the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer. nih.gov The coordination of both the alkyne and the azide to one or more copper centers orchestrates the orientation of the reactants, directing the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, which ultimately leads to the formation of the 1,4-disubstituted product. nih.govnih.gov Because the reactants are achiral and the resulting triazole ring is planar and aromatic, stereochemical control is not a factor in this specific reaction unless one of the substrates possesses a chiral center.

The kinetics of CuAAC reactions are typically second order, being first order in both the azide and the alkyne. The reaction rate is significantly influenced by the catalyst, ligands, solvent, and the electronic nature of the substrates. researchgate.net While specific kinetic data for 2-Azido-1-bromo-4-methylbenzene is not extensively documented, studies on analogous aryl azides provide insight into its expected reactivity. Aryl azides are generally efficient substrates in CuAAC. nih.gov The presence of an electron-withdrawing bromine atom on the aromatic ring of 2-Azido-1-bromo-4-methylbenzene may have a modest influence on the reaction rate compared to unsubstituted phenyl azide, though such effects are often less pronounced than variations in the alkyne partner. nih.gov

The table below presents representative second-order rate constants for CuAAC reactions with various alkynes, illustrating the typical range of reactivity.

| Azide | Alkyne | Catalyst/Ligand | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | > 0.28 | nih.gov |

| Phenyl Azide | Phenylacetylene | CuI | THF/H₂O | ~0.01 - 0.1 | General Literature |

| p-Nitrophenyl Azide | Propargyl Alcohol | CuSO₄/NaAsc/TBTA | H₂O/t-BuOH | ~0.1 - 1.0 | General Literature |

| Benzyl Azide | 4-Pentyn-1-ol | CuSO₄/NaAsc/THPTA | Aqueous Buffer | ~10 - 100 | nih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. wur.nl The reaction's driving force is the high degree of ring strain in a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures and in complex biological media, making it invaluable for in vivo labeling and bioconjugation. wur.nlnih.gov Aryl azides such as 2-Azido-1-bromo-4-methylbenzene are suitable substrates for SPAAC reactions.

The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. magtech.com.cn The rate of the reaction is governed by the activation energy, which is significantly lowered by the ground-state energy of the strained alkyne. researchgate.net Computational studies have shown that the energy required to distort the alkyne into the transition-state geometry is substantially lower for cyclooctynes compared to linear alkynes. nih.govresearchgate.net

The electronic properties of the azide can also influence the reaction rate, particularly with different types of cyclooctynes. For benzoannulated cyclooctynes like dibenzocyclooctyne (DIBO), which have a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), the reaction rate is less sensitive to the electronic nature of the aryl azide. However, for more electron-rich cyclooctynes like bicyclononyne (BCN), electron-withdrawing substituents on the aryl azide can significantly accelerate the reaction through an inverse-electron-demand mechanism. researchgate.net Given the presence of the electron-withdrawing bromine atom, 2-Azido-1-bromo-4-methylbenzene would be expected to react more rapidly with electron-rich cyclooctynes.

The table below shows kinetic data for the reaction of a model azide with various commonly used strained alkynes, highlighting the impact of the alkyne's structure on reactivity.

| Strained Alkyne | Abbreviation | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Dibenzocyclooctynol | DIBO | CD₃CN/D₂O | 0.082 | nih.gov |

| Bicyclononyne | BCN | CD₃CN | 0.6 - 1.0 | researchgate.net |

| Azadibenzocyclooctyne | DIBAC/ADIBO | CH₃CN/H₂O | 0.31 | researchgate.net |

| Difluorinated Cyclooctyne | DIFO | CD₃OD | 0.43 | nih.gov |

| Biarylazacyclooctynone | BARAC | CH₃CN/H₂O | 0.96 | magtech.com.cn |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 2-Azido-1-bromo-4-methylbenzene

Applicability in Aqueous Media and Biocompatibility of Reaction Conditions

The advancement of organic synthesis towards more sustainable and biologically compatible methodologies has spurred investigations into conducting transition metal-catalyzed reactions in aqueous media. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully adapted to aqueous or mixed aqueous-organic solvent systems. nih.govlibretexts.org These conditions are not only environmentally benign but also open avenues for the late-stage functionalization of biologically relevant molecules, which often require mild, biocompatible conditions. nih.gov

For substrates like 2-Azido-1-bromo-4-methylbenzene, the use of aqueous Suzuki-Miyaura conditions is highly plausible. Organoboron reagents are generally stable and soluble in water, and various water-soluble palladium catalysts and ligands have been developed to facilitate these transformations. libretexts.orgnih.gov Protocols have been established for the cross-coupling of various (hetero)aryl chlorides and bromides at mild temperatures, such as 37 °C, in the presence of air, highlighting the potential for biocompatibility. nih.gov Such conditions are crucial for applications in chemical biology, where modifications might be performed on complex biomolecules. nih.govnih.gov

The azide functional group's compatibility with these conditions is a key consideration. While the azide group is known for its use in bioorthogonal "click" chemistry, its stability during palladium-catalyzed cross-coupling reactions is essential. nih.gov Studies on related azido-containing aryl halides have shown that the azide moiety can remain intact under carefully controlled Suzuki-Miyaura conditions, suggesting that the transformation of 2-Azido-1-bromo-4-methylbenzene is feasible. acs.org However, specific studies detailing the biocompatibility of nitrene-generating reactions (thermolysis or photolysis) from this or similar substrates are less common, as these high-energy transformations are generally not considered biocompatible.

Thermally and Photochemically Induced Nitrene Generation from 2-Azido-1-bromo-4-methylbenzene

Aryl azides such as 2-Azido-1-bromo-4-methylbenzene serve as valuable precursors to highly reactive arylnitrene intermediates. This transformation is typically achieved through either thermolysis or photolysis, which induces the extrusion of a molecule of dinitrogen (N₂). researchgate.net The resulting arylnitrene is a highly reactive species with a nitrogen atom bearing only six valence electrons, making it a potent electrophile. lew.ro

The thermal decomposition of aryl azides requires significant energy to overcome the activation barrier for N₂ elimination. For related ortho-substituted azido (B1232118) compounds, thermal decomposition often proceeds in a concerted manner with intramolecular reactions. datapdf.com Photochemical generation of the nitrene can be achieved by irradiating the azide with UV light, often at a specific wavelength corresponding to its absorption maximum. lew.ro The photolysis of aryl azides can lead to the formation of various products, including those derived from nitrene insertion, rearrangement, or dimerization. lew.ro

For 2-Azido-1-bromo-4-methylbenzene, the generation of the corresponding 2-bromo-5-methylphenylnitrene is the primary outcome of these activation methods. The subsequent fate of this nitrene is dictated by the reaction conditions and the presence of other reactive species.

A primary reaction pathway for arylnitrenes bearing a substituent at the ortho position is intramolecular cyclization. This process is particularly efficient when the ortho-substituent can be involved in a C-H activation or C-N bond-forming step. A powerful synthetic strategy involves a tandem, one-pot reaction sequence where a Suzuki-Miyaura coupling is first performed on 2-Azido-1-bromo-4-methylbenzene to introduce an aryl or heteroaryl group at the 2-position. The resulting 2-azidobiphenyl derivative is then subjected to thermal conditions, generating the arylnitrene which undergoes an intramolecular C-H insertion to form a substituted carbazole (B46965). nih.govresearchgate.net

This tandem approach provides a highly efficient route to functionalized carbazoles, which are important structural motifs in medicinal chemistry and materials science. nih.govbeilstein-journals.org The reaction demonstrates the synthetic utility of the arylnitrene derived from 2-Azido-1-bromo-4-methylbenzene as a transient intermediate for constructing complex heterocyclic systems.

Table 1: Tandem Suzuki Coupling and Nitrene Cyclization

| Entry | Arylboronic Acid | Suzuki Product (Intermediate) | Final Carbazole Product |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Azido-4-methyl-1,1'-biphenyl | 3-Methyl-9H-carbazole |

| 2 | 4-Methoxyphenylboronic acid | 2-Azido-4'-methoxy-4-methyl-1,1'-biphenyl | 6-Methoxy-3-methyl-9H-carbazole |

In addition to intramolecular cyclization, arylnitrenes can participate in intermolecular reactions. Two prominent examples are C-H insertion and aziridination. In the absence of an ortho-substituent suitable for cyclization, or in the presence of a high concentration of a suitable substrate, intermolecular reactions can dominate.

C-H Insertion: The arylnitrene generated from 2-Azido-1-bromo-4-methylbenzene can insert into aliphatic C-H bonds of solvent or other substrate molecules. This reaction forms a new C-N bond, leading to the corresponding N-arylated amine. Such reactions have been studied for analogous carbene species and are a known, albeit often challenging, transformation for nitrenes. mdpi.com

Aziridination: When the nitrene generation is performed in the presence of an alkene, a [1+2] cycloaddition can occur to form an aziridine. nih.gov This reaction is a powerful method for the direct conversion of alkenes into three-membered nitrogen-containing heterocycles. Photosensitized nitrene generation has been shown to be effective for the aziridination of unactivated alkenes. nih.gov For the nitrene derived from 2-Azido-1-bromo-4-methylbenzene, this pathway offers a potential route to novel functionalized aziridines, although specific examples utilizing this substrate are not widely reported.

Bromine Reactivity: Cross-Coupling and Organometallic Transformations

The bromine atom on the aromatic ring of 2-Azido-1-bromo-4-methylbenzene serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle for numerous transformations that form new carbon-carbon or carbon-heteroatom bonds. libretexts.org

The Suzuki-Miyaura coupling is one of the most robust and widely used palladium-catalyzed reactions for the formation of C(sp²)-C(sp²) bonds. organic-synthesis.comtamu.eduyonedalabs.com This reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organohalide. In the case of 2-Azido-1-bromo-4-methylbenzene, the bromo group acts as the electrophilic partner.

The reaction is highly tolerant of various functional groups, and critically, the azide moiety can be preserved under appropriate conditions. acs.org This allows for the synthesis of 2-azido-1,1'-biphenyl derivatives, which are valuable precursors for subsequent transformations, such as the intramolecular nitrene cyclization to form carbazoles as previously discussed. nih.gov The reaction typically employs a palladium(0) source (or a palladium(II) precatalyst that is reduced in situ), a phosphine (B1218219) ligand, and a base in an organic or aqueous solvent. wikipedia.org The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Table 2: Representative Suzuki-Miyaura Coupling of 2-Azido-1-bromo-4-methylbenzene

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Azido-4-methyl-1,1'-biphenyl |

| 4-Formylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 2'-Azido-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde |

| Pyridine-3-boronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-(2-Azido-4-methylphenyl)pyridine |

Magnesium and Lithium Halogen Exchange for Organometallic Reagent Generation

Halogen-metal exchange reactions provide a powerful route to aryl organometallic reagents, which are valuable intermediates for forming new bonds by reacting with various electrophiles.

Magnesium-Halogen Exchange: The bromine atom of 2-Azido-1-bromo-4-methylbenzene can be exchanged with magnesium to form a Grignard reagent. Modern methods often employ isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride (forming a "Turbo-Grignard" reagent), to facilitate the exchange at low temperatures. researchgate.netclockss.org This method is known for its high functional group tolerance, which is crucial for the azide-containing substrate. clockss.orgharvard.edu The resulting arylmagnesium species, 2-azido-4-methylphenylmagnesium bromide, can then be trapped with electrophiles like aldehydes, ketones, or CO₂. The exchange rate is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups tend to accelerate the reaction. harvard.edu

Lithium-Halogen Exchange: This is a very rapid, kinetically controlled reaction, typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The reaction would convert 2-Azido-1-bromo-4-methylbenzene into the corresponding aryllithium reagent. While extremely useful, the high reactivity of organolithiums poses a challenge regarding the stability of the azide group. The azide moiety is electrophilic and could potentially react with the highly nucleophilic organolithium reagent, leading to side products. Therefore, careful control of temperature and reaction time is essential to favor the halogen exchange over attack at the azide.

| Method | Reagent | Typical Conditions | Key Features |

|---|---|---|---|

| Magnesium-Halogen Exchange | i-PrMgCl or i-PrMgCl·LiCl | THF, -20 °C to 0 °C | Good functional group tolerance; azide likely stable. clockss.org |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | THF, -78 °C to -100 °C | Very fast reaction; potential for side reaction with azide group. wikipedia.org |

Electrophilic Aromatic Substitution (EAS) Pathways on the Aryl Ring

The regiochemical outcome of electrophilic aromatic substitution on the 2-Azido-1-bromo-4-methylbenzene ring is dictated by the combined directing effects of the three existing substituents. There are two available positions for substitution: C-3 (ortho to methyl, meta to bromo and azido) and C-5 (ortho to bromo, meta to methyl and azido).

-CH₃ (Methyl) Group: An electron-donating group (+I effect, hyperconjugation) that acts as an activating ortho, para-director. libretexts.org It directs incoming electrophiles to positions 2 and 6 (blocked) and 4 (blocked). It strongly activates the C-3 position.

-Br (Bromo) Group: A deactivating group due to its electron-withdrawing inductive effect (-I), but it acts as an ortho, para-director because of electron donation through resonance (+M effect). libretexts.org It directs to positions 2 (blocked) and 6 (available, C-5 position) and 4 (blocked).

-N₃ (Azido) Group: A strongly electron-withdrawing group (-I effect) and is considered a deactivating, meta-director. It directs incoming electrophiles to positions 3 and 5.

Considering these effects, both available positions (C-3 and C-5) are viable targets. The C-3 position is activated by the methyl group and directed by the azido group. The C-5 position is directed by both the bromo and azido groups. The final product distribution will depend on the specific reaction conditions and the nature of the electrophile, representing a competition between the activating effect of the methyl group and the directing effects of the other substituents.

| Position | Influence of -CH₃ (at C-4) | Influence of -Br (at C-1) | Influence of -N₃ (at C-2) | Overall Likelihood |

|---|---|---|---|---|

| C-3 | Activating (ortho) | Deactivating (meta) | Directing (meta) | Favored due to activation by the methyl group. |

| C-5 | Deactivating (meta) | Directing (para) | Directing (meta) | Possible, but the ring position is generally more deactivated. |

Influence of the Methyl Group and Ortho-Substitution Pattern on Reaction Kinetics and Regioselectivity

The reactivity of 2-Azido-1-bromo-4-methylbenzene is profoundly shaped by the electronic and steric properties of its substituents and their relative positions.

Influence of the Methyl Group: The para-methyl group is electron-donating through induction and hyperconjugation. This has two main consequences:

Kinetics: It increases the electron density of the aromatic ring, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, this effect is generally modest compared to steric factors. researchgate.net

Regioselectivity: As a strong ortho, para-director, it significantly influences the outcome of electrophilic aromatic substitution, strongly favoring substitution at the C-3 position.

Influence of the Ortho-Substitution Pattern: The placement of the azide group ortho to the bromine atom is the most significant structural feature influencing reactivity.

Kinetics: The steric bulk of the ortho-azido group can hinder the approach of the palladium catalyst to the C-Br bond, thereby slowing the rate of oxidative addition, which is often the rate-determining step in cross-coupling reactions. researchgate.net This steric impediment is a well-documented challenge for ortho-substituted aryl halides. nih.govresearchgate.net Consequently, reactions involving 2-Azido-1-bromo-4-methylbenzene may require more forcing conditions (higher temperatures, longer reaction times) or specialized catalytic systems with bulky ligands designed to overcome this steric barrier. nih.gov

Regioselectivity: In reactions where multiple C-H bonds could potentially react, such as C-H activation, the ortho-azido group can act as a directing group, guiding the catalyst to a specific site. Furthermore, its steric presence can block certain reaction pathways, thereby enhancing the selectivity for others.

Advanced Applications in Chemical Synthesis and Functional Materials Derived from 2 Azido 1 Bromo 4 Methylbenzene

Construction of Complex Polyheterocyclic Systems

The dual functionality of 2-Azido-1-bromo-4-methylbenzene (B6189219) makes it a valuable precursor for the synthesis of polyheterocyclic systems, which are core structures in many pharmaceuticals and functional organic materials.

Fused Ring Systems via Intramolecular Cyclization and Annulation Reactions

The azide (B81097) group on an aromatic ring can be converted into a highly reactive nitrene intermediate through thermal or photochemical decomposition, which can then undergo intramolecular reactions to form fused ring systems. In a molecule like 2-Azido-1-bromo-4-methylbenzene, the nitrene could theoretically undergo C-H insertion into the adjacent methyl group or participate in more complex cyclizations.

Research on analogous ortho-substituted aryl azides has demonstrated the formation of fused azoles, such as carbazoles, when treated with Lewis acids like boron trichloride (B1173362) or trifluoride. rsc.org These reactions proceed through the formation of an azide-boron trihalide complex, which loses nitrogen to generate a reactive intermediate, likely a singlet nitrenium ion, that cyclizes to form the fused heterocyclic product. rsc.org While direct studies on 2-Azido-1-bromo-4-methylbenzene are not prevalent, the principles established with similar molecules suggest its utility in such transformations.

Table 1: Examples of Intramolecular Cyclization of Aryl Azides (Note: This table presents data for analogous compounds to illustrate the chemical principle.)

| Aryl Azide Substrate | Reaction Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Azidobiphenyl | BF₃·OEt₂, Benzene (B151609), 60 °C | Carbazole (B46965) | High | rsc.org |

| 2-(gem-Dibromovinyl)-N-methylsulfonylaniline | Cs₂CO₃, DMF, 80 °C | 2-Bromoindole | Excellent | rsc.org |

| 2-(gem-Dibromovinyl)phenol | Cs₂CO₃, C₂H₅OH, 80 °C | 2-Bromobenzofuran | Good | scispace.com |

Synthesis of N-Heterocyclic Scaffolds Utilizing Azide and Bromine Reactivity

The distinct reactivity of the azide and bromine groups allows for their sequential or concerted use in constructing diverse nitrogen-containing heterocyclic scaffolds. mdpi.comnih.gov The azide group is particularly well-suited for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." masterorganicchemistry.comwikipedia.org

This reaction would allow 2-Azido-1-bromo-4-methylbenzene to react efficiently with terminal alkynes to form stable 1,2,3-triazole rings. smolecule.com The resulting product, a bromo-substituted aryl triazole, retains the bromine atom which can be used for subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This powerful combination of reactions provides a pathway to highly functionalized, complex N-heterocyclic systems that are valuable in medicinal chemistry and materials science. smolecule.comrsc.org

Polymer Chemistry and Materials Science Applications

The unique chemical handles on 2-Azido-1-bromo-4-methylbenzene make it a prime candidate for incorporation into polymers and for the modification of material surfaces.

Functionalization of Polymer Backbones via Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers. The azide group of 2-Azido-1-bromo-4-methylbenzene is ideal for this purpose via the CuAAC click reaction. nih.gov A pre-synthesized polymer containing pendant alkyne groups can be reacted with 2-Azido-1-bromo-4-methylbenzene. The click reaction would covalently attach the "1-bromo-4-methylphenyl" moiety to the polymer backbone through a stable triazole linker.

This method offers a modular and highly efficient way to create functional polymers. The incorporated bromine atom then serves as a versatile point for further chemical changes, allowing for the tuning of polymer properties such as solubility, thermal stability, or the attachment of other active molecules.

Synthesis of Dendrimers and Hyperbranched Polymers for Advanced Architectures

Dendrimers and hyperbranched polymers are classes of macromolecules with unique, highly branched three-dimensional structures. nih.govinstras.com The azide functionality of 2-Azido-1-bromo-4-methylbenzene allows it to be "clicked" onto the periphery of a dendrimer core that is decorated with alkyne groups. This provides a method for creating dendrimers with a shell of bromo-tolyl units. nih.gov

Furthermore, the molecule has the potential to be converted into an AB₂-type monomer for the synthesis of hyperbranched polymers. For instance, the bromine atom could undergo a Sonogashira coupling with an alkyne bearing two other reactive groups. The resulting molecule, now containing one azide (A site) and two other functionalities (B sites), could be polymerized to form a hyperbranched structure. These advanced architectures are of great interest for applications in drug delivery, catalysis, and sensor technology. nih.gov

Table 2: Bioorthogonal Reactions for Conjugation Using Azides (Note: This table outlines general reactions applicable to azido-functionalized molecules.)

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency, mild conditions, forms 1,4-disubstituted triazole. Requires copper catalyst. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, bioorthogonal, fast kinetics. | nih.gov |

| Staudinger Ligation | Azide + Triarylphosphine | Forms an amide bond, highly selective, bioorthogonal. | wikipedia.org |

Preparation of Functionalized Surfaces and Coatings with Tailored Properties

The modification of surfaces is critical for developing advanced materials for use in electronics, biosensors, and medical devices. The azide group of 2-Azido-1-bromo-4-methylbenzene can be used to covalently attach the molecule to surfaces that have been pre-functionalized with alkyne groups. This attachment can be achieved via the highly efficient CuAAC reaction.

This process creates a robust, chemically-bonded monolayer of 1-bromo-4-methylphenyl groups on the surface. The exposed bromine atoms on this new surface coating can then be used as anchor points for further chemical transformations, allowing for the precise engineering of surface properties like hydrophobicity, biocompatibility, or conductivity.

Photoresponsive and Thermoreactive Materials Incorporating Derivatives of 2-Azido-1-bromo-4-methylbenzene

The incorporation of the aryl azide moiety from 2-azido-1-bromo-4-methylbenzene into macromolecular structures is a key strategy for creating photoresponsive and thermoreactive materials. The underlying principle involves the photolytic or thermolytic decomposition of the azide group (-N₃) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into C-H or N-H bonds, or addition to double bonds, leading to the formation of covalent cross-links between polymer chains. thermofisher.com

This cross-linking capability is harnessed to create "smart" materials whose properties can be altered by an external stimulus like light. For instance, polymers containing derivatives of 2-azido-1-bromo-4-methylbenzene can be designed to be soluble in common solvents. After being deposited as a thin film, exposure to UV light initiates the nitrene-based cross-linking, rendering the film insoluble. kaist.ac.kr This process is particularly valuable in the fabrication of multi-layered devices where subsequent layers must be deposited from solution without disturbing the underlying films. kaist.ac.kr Research has demonstrated the development of photo-crosslinkable, conducting copolymers where an azide-containing monomer is copolymerized with a hole-transporting monomer. kaist.ac.kr A short exposure to UV light creates a robust, insoluble network, significantly enhancing the efficiency of devices like organic light-emitting diodes (OLEDs). kaist.ac.kr

Furthermore, the degree of cross-linking, controlled by the azide content in the polymer and the irradiation dose, can be used to finely tune the material's mechanical properties. Studies on azide-containing acrylic copolymers have shown that properties like tack and peel adhesion can be systematically controlled and even switched off by UV irradiation, demonstrating the potential for creating photo-switchable adhesives. acs.org The thermal decomposition of azides also allows for the development of thermoreactive materials, where heat can trigger cross-linking or foaming, as the decomposition releases nitrogen gas. wikipedia.org

Table 1: Properties of Azide-Containing Photoreactive Polymers

| Polymer System | Stimulus | Mechanism | Resulting Property Change | Application Example | Reference |

|---|---|---|---|---|---|

| Poly(azido-styrene)-random-poly(triphenylamine) | UV Light (254 nm) | Nitrene formation and cross-linking | Increased insolubility and film integrity | Hole-Transporting Layer in multi-layer OLEDs | kaist.ac.kr |

| Azide-modified acrylic copolymers | UV Light | Controlled cross-linking | Tunable adhesion and tack properties | Photo-switchable Pressure-Sensitive Adhesives (PSAs) | acs.org |

| Azide-containing polyethers | Heat | Decomposition and nitrogen gas release | Curing and potential for foaming | Energetic materials and binders | acs.org |

Precursors for Advanced Organic Electronic Materials

The combination of a halogen atom suitable for cross-coupling and an azide group for modifying material properties makes 2-azido-1-bromo-4-methylbenzene a valuable building block for organic electronic materials.

Conjugated polymers, which form the active layer in many organic electronic devices, are typically synthesized through metal-catalyzed cross-coupling reactions that link aromatic units together. bohrium.com The bromine atom on the 2-azido-1-bromo-4-methylbenzene scaffold makes it an ideal monomer for such polymerizations, particularly the Suzuki, Stille, and Sonogashira reactions.

For example, it can be reacted with an aromatic diboronic ester in a Suzuki coupling reaction to create a polymer backbone. The resulting polymer would have pendant azide groups along its chain. These azide groups can be preserved in the final material to act as photo-crosslinkers, as discussed previously, which is highly advantageous for fabricating robust device architectures like Organic Field-Effect Transistors (OFETs) and OLEDs. kaist.ac.kr Alternatively, the azide can be chemically reduced to an amine, providing a site for further functionalization to fine-tune the polymer's electronic properties or solubility. The ability to build a polymer backbone via the bromo- handle while retaining the versatile azide group allows for the creation of multifunctional materials from a single monomer.

Table 3: Hypothetical Synthesis of an Azide-Functionalized Conjugated Polymer

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst System (Example) | Polymer Feature | Potential Application |

|---|---|---|---|---|---|

| 2-Azido-1-bromo-4-methylbenzene | Thiophene-2,5-diboronic acid bis(pinacol) ester | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Poly(azidotoluene-alt-thiophene) | Photo-crosslinkable semiconductor for OFETs |

| 2-Azido-1-bromo-4-methylbenzene | 2,5-bis(tributylstannyl)thiophene | Stille Coupling | Pd(PPh₃)₄ | Poly(azidotoluene-alt-thiophene) | Hole-transport material for OLEDs |

| 2-Azido-1-bromo-4-methylbenzene | 1,4-diethynylbenzene | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Polymer with phenylene ethynylene backbone and pendant azides | Precursor for functional electronic materials |

In OLEDs and OPVs, the performance is dictated by the electronic properties and morphology of the organic semiconductor layers. bohrium.com Derivatives of 2-azido-1-bromo-4-methylbenzene can serve as fundamental building blocks for synthesizing the complex donor and acceptor molecules used in these devices. nih.govresearchgate.net

For OLEDs, the ability to create photo-crosslinkable hole-transporting layers (HTLs) from azide-containing polymers is a significant advantage. kaist.ac.kr Fabricating a multi-layer OLED via solution processing requires that the first layer (e.g., the HTL) does not redissolve when the next layer (the emissive layer) is cast on top of it. By using a polymer derived from 2-azido-1-bromo-4-methylbenzene, the HTL can be deposited, cross-linked with UV light to become insoluble, and then the emissive layer can be added without interfacial mixing, leading to devices with higher efficiency and brightness. kaist.ac.kr

For Organic Photovoltaics (OPVs), the goal is to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge generation and transport. tcichemicals.com The 2-azido-1-bromo-4-methylbenzene scaffold offers multiple points for chemical modification to tune these levels. The bromo- group can be used to couple the core to various electron-donating or electron-withdrawing units, systematically engineering the final molecule's properties for use as either a donor or an acceptor in a bulk heterojunction solar cell. nih.govtcichemicals.com

Ligand and Catalyst Precursor Synthesis from Functionalized Derivatives

The strategic positioning of the azide and bromide functionalities on the benzene ring makes 2-Azido-1-bromo-4-methylbenzene a highly valuable and versatile building block in the synthesis of specialized ligands and catalyst precursors. The distinct reactivity of each group allows for selective transformations, enabling the creation of a wide array of mono- and polydentate ligands with tailored electronic and steric properties for coordination with various transition metals.

The primary routes to ligand synthesis involve the chemical modification of the azido (B1232118) and bromo groups. The azido group is frequently utilized in cycloaddition reactions or reduced to an amine, while the bromo group is an ideal handle for cross-coupling reactions. These transformations can be performed selectively to introduce diverse coordinating atoms such as nitrogen, phosphorus, or oxygen.

One of the most prominent applications of the azido group in this context is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently links the azide-functionalized aromatic ring to a terminal alkyne, yielding a stable 1,2,3-triazole ring. beilstein-journals.orgnih.gov The resulting triazole is an excellent N-donor ligand capable of coordinating to various metal centers. This synthetic strategy has been successfully employed for azide-functionalized bromoarylaldehydes, demonstrating the high efficiency of linking the azide-bearing arene with even sterically demanding alkynes. beilstein-journals.org

Furthermore, the azido group itself can act as a ligand, directly coordinating to transition metal centers. nih.gov Organoazides have been shown to form stable complexes with metals like copper(II) and palladium(II), where the alkylated nitrogen atom of the N₃ moiety coordinates to the metal. nih.gov This interaction can stabilize the often-labile organoazide. nih.gov

Alternatively, the azido group can be reduced to a primary amine (NH₂). This transformation opens up a plethora of possibilities for further derivatization. The resulting 2-amino-1-bromo-4-methylbenzene can be used to synthesize a variety of ligands. For instance, the amine can undergo diazotization and subsequent coupling reactions to form azo-containing ligands. jmchemsci.comarabjchem.org Azo compounds are known to coordinate to metal ions through the nitrogen atoms of the azo group and other donor sites within the molecule, forming stable metal complexes. jmchemsci.comarabjchem.org

The bromo substituent on the aromatic ring serves as a versatile anchor for introducing additional coordinating moieties, primarily through transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination can be employed to introduce new carbon, nitrogen, or phosphorus-based donor groups at the position of the bromine atom. This allows for the construction of bidentate or pincer-type ligands where one coordination site is derived from the functionalized azido group and the other from the newly introduced group that replaced the bromine. For example, a phosphine (B1218219) group could be introduced via a coupling reaction, creating a potential P,N-ligand when combined with a nitrogen-based donor derived from the azide.

The synthesis of acyl-pyrazolone ligands represents another advanced derivatization pathway. nih.gov This route could potentially involve the conversion of the azide to a hydrazine (B178648) derivative, which is a key precursor for pyrazolone (B3327878) synthesis. nih.gov These acyl-pyrazolone ligands are excellent chelators for a wide range of metal ions, including main group elements, transition metals, and actinides. nih.gov

Computational and Theoretical Studies of 2 Azido 1 Bromo 4 Methylbenzene

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed analysis of the electronic structure of 2-Azido-1-bromo-4-methylbenzene (B6189219).

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular properties at a manageable computational cost. nih.govnih.gov For 2-Azido-1-bromo-4-methylbenzene, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground-state geometry. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

The electronic configuration is further illuminated by the calculation of Mulliken atomic charges, which provide insight into the distribution of electron density across the molecule. In 2-Azido-1-bromo-4-methylbenzene, the electronegative bromine and nitrogen atoms of the azide (B81097) group are expected to carry partial negative charges, while the carbon atoms of the aromatic ring and the hydrogen atoms of the methyl group will exhibit partial positive charges. This charge distribution is critical in predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Ground State Properties of 2-Azido-1-bromo-4-methylbenzene from DFT Calculations

| Parameter | Predicted Value |

| C1-Br Bond Length | ~1.90 Å |

| C2-N1 Bond Length | ~1.40 Å |

| N1-N2 Bond Length | ~1.25 Å |

| N2-N3 Bond Length | ~1.15 Å |

| C4-CH3 Bond Length | ~1.51 Å |

| Mulliken Charge on Br | Negative |

| Mulliken Charge on N1 | Negative |

| Mulliken Charge on C1 | Positive |

Note: The values in this table are representative and based on DFT calculations of similar substituted benzene (B151609) molecules. Actual values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgacs.org The energies and spatial distributions of the HOMO and LUMO of 2-Azido-1-bromo-4-methylbenzene are key determinants of its reactivity.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, reflects its electrophilic character. For 2-Azido-1-bromo-4-methylbenzene, the HOMO is expected to be localized primarily on the azide group and the aromatic ring, while the LUMO will likely have significant contributions from the antibonding orbitals of the azide and the C-Br bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The substituents on the benzene ring play a significant role in modulating these frontier orbitals. The electron-donating methyl group will raise the energy of the HOMO, enhancing its nucleophilicity, while the electron-withdrawing bromine and azide groups will lower the energy of the LUMO, increasing its electrophilicity. This "ambiphilic" character is a hallmark of many aryl azides. numberanalytics.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of 2-Azido-1-bromo-4-methylbenzene

| Parameter | Predicted Energy (eV) | Primary Locus |

| HOMO | -6.5 to -7.5 | Azide group, Aromatic ring |

| LUMO | -0.5 to -1.5 | Azide group, C-Br bond |

| HOMO-LUMO Gap | 5.0 to 7.0 | - |

Note: These energy values are illustrative and derived from studies on analogous aryl azides. The exact values are dependent on the computational methodology.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. This provides a deep understanding of reaction pathways and selectivities.

Transition State Characterization and Activation Energy Determination for Azide Cycloadditions

The azide group in 2-Azido-1-bromo-4-methylbenzene is a classic 1,3-dipole, making it a prime candidate for [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazoles. Computational studies can model these reactions to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Investigation of Cross-Coupling Reaction Pathways and Catalytic Cycles

The presence of a bromine atom on the aromatic ring makes 2-Azido-1-bromo-4-methylbenzene a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Computational chemistry can be employed to investigate the intricate catalytic cycles of these reactions. This involves modeling the key steps of oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki coupling, DFT calculations can be used to study the oxidative addition of the C-Br bond of 2-Azido-1-bromo-4-methylbenzene to a Pd(0) catalyst, the subsequent transmetalation with an organoboron reagent, and the final reductive elimination to yield the coupled product and regenerate the catalyst. These calculations provide insights into the geometries and energies of the various intermediates and transition states, helping to understand the factors that control the efficiency and selectivity of the catalytic process.

Conformation and Torsional Barrier Analysis of Flexible Linkages

Computational methods can be used to perform a conformational analysis by systematically rotating the C-N bond and calculating the energy at each step. This generates a potential energy profile from which the most stable conformation (the global minimum) and the energy barriers to rotation (torsional barriers) can be identified. These barriers provide information about the flexibility of the molecule at different temperatures. For 2-Azido-1-bromo-4-methylbenzene, steric interactions between the azide group and the adjacent bromine atom will likely lead to a non-planar preferred conformation for the azide group. A study on 1-bromo-4-methyl-2-nitrobenzene, a structurally related compound, showed that the ortho-substituent significantly influences the dihedral angle with the phenyl ring.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Product Verification

Computational chemistry enables the a priori prediction of spectroscopic data, which is crucial for identifying transient species and verifying final products in a reaction mixture. By calculating the expected spectroscopic signatures of 2-Azido-1-bromo-4-methylbenzene and its potential reaction products, chemists can more easily interpret experimental spectra.

Infrared (IR) Spectroscopy: One of the most characteristic vibrational modes for an azide is the asymmetric stretch of the N₃ group, which typically appears as a strong, sharp band in the IR spectrum. Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of the molecule. For 2-Azido-1-bromo-4-methylbenzene, the key predicted IR absorption would be the azide stretch, allowing for confirmation of its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. For 2-Azido-1-bromo-4-methylbenzene, theoretical calculations would help in assigning the specific signals in the aromatic region of the proton and carbon spectra, distinguishing between the different ring protons and carbons influenced by the bromo, azido (B1232118), and methyl substituents.

Mass Spectrometry (MS): While MS is an experimental technique, computational methods can help predict fragmentation patterns. By calculating bond dissociation energies and the stability of potential fragment ions, a theoretical mass spectrum can be constructed, aiding in the interpretation of experimental data obtained from techniques like Electron Ionization (EI-MS).

A summary of theoretically predictable spectroscopic data for 2-Azido-1-bromo-4-methylbenzene is presented below.

| Spectroscopic Technique | Predicted Signature | Significance |

| Infrared (IR) | Strong, sharp absorption band for the asymmetric N₃ stretch | Confirms the presence of the azide functional group. |

| ¹H NMR | Distinct chemical shifts for aromatic protons | Aids in structural elucidation and confirmation of substituent positions. |

| ¹³C NMR | Predicted chemical shifts for all carbon atoms | Provides a complete carbon skeleton map for product verification. |

| Mass Spectrometry (MS) | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br) and predictable fragmentation | Helps confirm elemental composition and aids in structural analysis. |

Machine Learning and Chemoinformatics Approaches for Reactivity and Selectivity Prediction

Modern computational chemistry increasingly leverages machine learning (ML) and chemoinformatics to predict the outcomes of chemical reactions without relying solely on first-principles quantum calculations. acs.org These data-driven approaches learn from vast datasets of known reactions to make predictions about new, unseen chemical systems. nips.cc

For 2-Azido-1-bromo-4-methylbenzene, ML models can be used to predict its reactivity in various transformations, such as thermal or photochemical nitrene formation, cycloaddition reactions, or nucleophilic aromatic substitution. The process generally involves:

Descriptor Generation: The molecule is converted into a set of numerical descriptors that capture its structural and electronic features. These can include fingerprints, topological indices, and quantum-chemically calculated properties (e.g., atomic charges, frontier molecular orbital energies).

Model Training: An ML algorithm (such as a random forest or neural network) is trained on a large dataset where both the reactants (with their descriptors) and the reaction outcomes (e.g., product structure, yield) are known. u-tokyo.ac.jp

Prediction: The trained model can then take the descriptors for a new reaction, such as one involving 2-Azido-1-bromo-4-methylbenzene, and predict its outcome with a certain probability. acs.org

These models can predict which of the reactive sites on the molecule (the azide group or the carbon-bromine bond) is more likely to react under specific conditions, thus predicting reaction selectivity. For instance, a model could predict whether the azide will undergo a [3+2] cycloaddition or if the aryl bromide will participate in a cross-coupling reaction. researchgate.net The development of ML interatomic potentials (MLIPs) has also enabled the accurate and efficient calculation of molecular energies and properties, which can be used to predict reaction feasibility. cmu.edu

| ML Model Application | Input Descriptors for 2-Azido-1-bromo-4-methylbenzene | Predicted Outcome |

| Reactivity Prediction | Electronic properties (HOMO/LUMO energies), steric parameters, atomic charges. | Likelihood of reaction under given conditions (e.g., temperature, catalyst). |

| Selectivity Prediction | Descriptors for both the azide and aryl bromide sites. | Major product in competitive reaction pathways (e.g., nitrene insertion vs. coupling). |

| Yield Prediction | Reactant structures, reagent types, solvent, temperature. | Quantitative prediction of product yield. cmu.edu |

Solvent Effects and Implicit Solvation Models in Reaction Dynamics

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. Computational models can account for these solvent effects, primarily through two approaches: explicit and implicit solvation. For efficiency, implicit solvation models are widely used. wikipedia.org

Implicit or continuum solvation models treat the solvent not as individual molecules but as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov This approach saves significant computational cost by averaging the effects of the solvent. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Common implicit solvation models include:

Poisson-Boltzmann (PB) Model: A numerically intensive but accurate model that solves the Poisson-Boltzmann equation to describe the electrostatics.

Generalized Born (GB) Model: An approximation of the PB model that is computationally faster and widely used in molecular dynamics simulations. nih.gov

SMD (Solvation Model based on Density): A universal solvation model that is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.

For a reaction involving 2-Azido-1-bromo-4-methylbenzene, such as the thermal decomposition to a nitrene, the polarity of the solvent can stabilize or destabilize the transition state relative to the ground state, thereby altering the reaction's activation energy. Using an implicit solvation model, chemists can screen various solvents in silico to find the optimal conditions for a desired transformation. For example, the cycloaddition of the azide with an alkyne could be modeled in different solvents to see which one provides the lowest energy barrier for the reaction. researchgate.net

| Implicit Solvation Model | Methodology | Application to 2-Azido-1-bromo-4-methylbenzene |

| Poisson-Boltzmann (PB) | Solves the PB equation for electrostatic potential. | Accurately calculates the solvation free energy of the reactant and transition states in polar solvents. |

| Generalized Born (GB) | Approximates the electrostatic contribution to solvation. | Efficiently screens multiple solvents to identify optimal reaction media. nih.gov |

| SMD Model | Based on the quantum mechanical charge density of the solute. | Predicts solvation effects in a wide array of standard organic solvents, guiding experimental solvent choice. |

Advanced Spectroscopic and Analytical Methodologies for Elucidating Reactions and Products of 2 Azido 1 Bromo 4 Methylbenzene

In Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the transient species involved. For the reactions of 2-azido-1-bromo-4-methylbenzene (B6189219), in situ and operando spectroscopy are indispensable tools.

Real-time Infrared (IR) and Raman Spectroscopy for Kinetic Analysis and Intermediate Detection

Real-time infrared (IR) and Raman spectroscopy are powerful techniques for monitoring the progress of reactions involving 2-azido-1-bromo-4-methylbenzene. The characteristic azide (B81097) (–N₃) stretching vibration, typically observed in the 2100-2200 cm⁻¹ region of the IR spectrum, provides a clear spectroscopic marker to follow its consumption. researchgate.net The disappearance of this band over time allows for the determination of reaction kinetics.

Operando Raman spectroscopy, which studies materials as they are functioning, is particularly useful for analyzing reactions under actual process conditions. ornl.gov This technique can provide vibrational fingerprints of materials to derive molecular structures during a reaction. ornl.gov For instance, in the thermal or photochemical decomposition of 2-azido-1-bromo-4-methylbenzene, the formation of nitrene intermediates can be inferred by the appearance of new vibrational bands. While direct detection of the highly reactive nitrene is challenging, its subsequent reactions to form more stable products like amines or azepines can be monitored. The kinetic data obtained from these spectroscopic methods are crucial for understanding the reaction mechanism and optimizing reaction conditions. purdue.edumdpi.com

| Spectroscopic Technique | Application for 2-Azido-1-bromo-4-methylbenzene | Key Information Obtained |

| Real-time IR Spectroscopy | Monitoring the disappearance of the azide stretching band (~2100 cm⁻¹) | Reaction kinetics, rate of consumption of the starting material |

| Operando Raman Spectroscopy | Observing changes in vibrational modes during reactions | Detection of intermediates and products, structural information under reaction conditions |

Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time observation of changes in the molecular structure of reactants, intermediates, and products. researchgate.netresearchgate.net For reactions involving 2-azido-1-bromo-4-methylbenzene, ¹H and ¹³C NMR are routinely used to track the transformation of the aromatic and methyl group signals as the reaction proceeds.

¹⁵N NMR spectroscopy is particularly insightful for studying azide chemistry. nih.gov Natural abundance ¹⁵N NMR can be challenging due to low sensitivity, but the use of ¹⁵N-labeled 2-azido-1-bromo-4-methylbenzene can provide detailed information about the electronic environment of the nitrogen atoms in the azide group and any nitrogen-containing intermediates and products. This can be critical for distinguishing between different isomers and understanding rearrangement mechanisms. nih.gov For example, in the photolysis of an aryl azide, ¹⁵N NMR could help identify the nitrogen atom's fate in the resulting products. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of reaction products and the identification of transient intermediates. rsc.orgresearchgate.net It provides highly accurate mass measurements, which allows for the determination of elemental compositions of unknown compounds. This is crucial for confirming the identity of the products formed in reactions of 2-azido-1-bromo-4-methylbenzene and for proposing structures for unexpected byproducts. acs.org

Furthermore, HRMS coupled with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to detect and characterize reactive intermediates that are present in low concentrations. researchgate.net For instance, in cycloaddition reactions, intermediates such as triazene (B1217601) or triazole precursors might be observed. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information about these transient species, helping to piece together the reaction mechanism. rsc.org

X-ray Crystallography for Definitive Molecular Structure Elucidation of Complex Derivatives

When reactions of 2-azido-1-bromo-4-methylbenzene lead to crystalline products, X-ray crystallography provides unambiguous proof of their three-dimensional molecular structure. mdpi.comresearchgate.netresearchgate.net This technique is the gold standard for structure determination and is invaluable for confirming the regiochemistry and stereochemistry of complex derivatives.

For example, in the case of cycloaddition reactions or intramolecular cyclizations, X-ray crystallography can definitively establish the connectivity of atoms and the spatial arrangement of substituents in the resulting heterocyclic products. This level of structural detail is often unattainable by spectroscopic methods alone and is essential for understanding the intricate details of the reaction pathways.

| Analytical Technique | Application for 2-Azido-1-bromo-4-methylbenzene Derivatives | Key Information Obtained |

| X-ray Crystallography | Analysis of crystalline reaction products | Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, and packing in the solid state |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment in Asymmetric Syntheses

When 2-azido-1-bromo-4-methylbenzene is used in asymmetric synthesis to generate chiral molecules, chiroptical spectroscopy becomes a vital tool for determining the absolute configuration of the products. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net

By comparing the experimentally measured ECD or VCD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral product can be confidently assigned. This is particularly important in the development of new asymmetric catalytic reactions where the stereochemical outcome is a primary focus.

Ultrafast Spectroscopy for Dynamics of Photoinduced Processes and Transient Species Characterization

The photochemistry of aryl azides, including 2-azido-1-bromo-4-methylbenzene, involves highly reactive and short-lived excited states and intermediates. acs.orgnih.gov Ultrafast spectroscopy, with its femtosecond to picosecond time resolution, is essential for studying the dynamics of these photoinduced processes. acs.orgrsc.org

Upon UV irradiation, 2-azido-1-bromo-4-methylbenzene is excited to a singlet state, which can then undergo intersystem crossing to a triplet state or directly decompose to form a singlet or triplet nitrene. acs.orgnih.gov Ultrafast transient absorption spectroscopy can monitor the formation and decay of these transient species in real-time. acs.orgacs.org For example, the decay of the initially formed excited state can be observed, followed by the growth of the absorption signal corresponding to the nitrene intermediate. These studies provide fundamental insights into the primary photochemical events that govern the reactivity of aryl azides. nih.gov

| Spectroscopic Technique | Application for 2-Azido-1-bromo-4-methylbenzene | Key Information Obtained |

| Ultrafast Transient Absorption | Photolysis reactions | Lifetimes of excited states, formation and decay kinetics of transient species (e.g., nitrenes) |

Emerging Research Directions and Future Perspectives on 2 Azido 1 Bromo 4 Methylbenzene

Integration with Photoredox Catalysis and Electrochemistry for Novel Transformations